molecular formula C14H18N2O3 B1398846 Methyl 4-(4-acetylpiperazin-1-yl)benzoate CAS No. 1035271-10-3

Methyl 4-(4-acetylpiperazin-1-yl)benzoate

Cat. No.: B1398846
CAS No.: 1035271-10-3
M. Wt: 262.3 g/mol
InChI Key: QSJAIUARRSECKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)benzoate typically involves the reaction of 4-(4-acetylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetylpiperazine moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)benzoate

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .

Biological Activity

Methyl 4-(4-acetylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an acetylpiperazine moiety, which enhances its ability to penetrate cell membranes and interact with intracellular targets. This structural characteristic is crucial for its biological activity, as it influences the compound's reactivity and binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetyl group and piperazine ring play significant roles in modulating these interactions. The compound has been investigated for its potential to inhibit various biological pathways associated with disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound demonstrated cytotoxic effects in several cancer cell lines, including hematological malignancies and solid tumors. In vitro assays revealed that it could induce apoptosis and inhibit cell proliferation by targeting specific receptor tyrosine kinases involved in cancer progression .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 4-(4-methylpiperazin-1-yl)benzoateStructureModerate antimicrobial activity
Methyl 4-(4-ethylpiperazin-1-yl)benzoateStructureLower anticancer efficacy compared to the acetyl derivative
Methyl 4-(4-benzylpiperazin-1-yl)benzoateN/ALimited studies available

The presence of the acetyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and biological effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperazine derivatives against cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The study highlighted its ability to induce apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The compound's mechanism was suggested to involve disruption of the bacterial membrane integrity .

Properties

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(18)19-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJAIUARRSECKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A deoxygenated suspension of 1-acetylpiperazine (0.308 g, 2.40 mmol), methyl 4-bromobenzoate (0.430 g, 2 mmol), tri-potassium orthophosphate (0.594 g, 2.80 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (0.164 g, 0.40 mmol) and tris(dibenzylideneacetone)dipaladium(0) (0.092 g, 0.10 mmol) in toluene (10 mL) was stirred at 100° C., over a period of 24 h under nitrogen. The cooled reaction mixture was filtered and evaporated to give crude product. The crude product was purified by silica column chromatography, eluting with a gradient 0-5% MeOH in DCM. Pure fractions were evaporated to dryness to afford methyl 4-(4-acetylpiperazin-1-yl)benzoate (0.295 g, 56.2%) as a yellow solid.
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
tri-potassium orthophosphate
Quantity
0.594 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylideneacetone)dipaladium(0)
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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